3-Fluoro-2-formyl-4-methoxyphenylboronic acid
Overview
Description
3-Fluoro-2-formyl-4-methoxyphenylboronic acid: is an organic compound that belongs to the class of phenylboronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group, a formyl group, and a methoxy group
Mechanism of Action
Target of Action
3-Fluoro-2-formyl-4-methoxyphenylboronic acid is a boronic acid derivative. Boronic acids are known to interact with various biological targets, including enzymes and receptors . .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, particularly with enzymes that have a catalytic serine residue . This interaction can inhibit the enzyme’s activity, leading to downstream effects.
Biochemical Pathways
Boronic acids are known to be involved in various reactions, including suzuki coupling and arylation reactions . These reactions are crucial in organic synthesis, suggesting that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by their ability to form reversible covalent complexes with biological molecules .
Action Environment
The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids and their ability to form complexes with biological molecules . Additionally, the presence of other molecules can also influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-formyl-4-methoxyphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and boronic acid derivatives.
Borylation Reaction: The key step involves the borylation of the aromatic ring using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-formyl-4-methoxyphenylboronic acid undergoes various chemical reactions, including:
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-Fluoro-2-carboxy-4-methoxyphenylboronic acid.
Reduction: 3-Fluoro-2-hydroxymethyl-4-methoxyphenylboronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-2-formyl-4-methoxyphenylboronic acid is widely used in organic synthesis as a building block for the preparation of complex molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds .
Biology: In biological research, this compound is used as a probe for studying enzyme activity and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays .
Medicine: Its unique structure allows for the design of boron-containing pharmaceuticals with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and catalysts. Its reactivity and stability make it suitable for various industrial processes .
Comparison with Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 2-Fluoro-4-methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: 3-Fluoro-2-formyl-4-methoxyphenylboronic acid is unique due to the presence of both a formyl group and a fluoro group on the aromatic ring. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the formyl group allows for additional functionalization through oxidation or reduction reactions, while the fluoro group enhances the compound’s stability and reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
(3-fluoro-2-formyl-4-methoxyphenyl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-7-3-2-6(9(12)13)5(4-11)8(7)10/h2-4,12-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXWHOFERMURPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)F)C=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218266 | |
Record name | Boronic acid, B-(3-fluoro-2-formyl-4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-03-2 | |
Record name | Boronic acid, B-(3-fluoro-2-formyl-4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(3-fluoro-2-formyl-4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.